molecular formula C7H16O B1329443 2,4-Dimethyl-1-pentanol CAS No. 6305-71-1

2,4-Dimethyl-1-pentanol

Cat. No.: B1329443
CAS No.: 6305-71-1
M. Wt: 116.2 g/mol
InChI Key: OVOVDHYEOQJKMD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentane chain with two methyl groups at the second and fourth positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1-pentanol can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylpentan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the Grignard reaction, where 2,4-dimethylpentyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4-dimethylpentanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to facilitate the reduction of the aldehyde group to an alcohol group.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2,4-dimethylpentane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2,4-Dimethylpentanoic acid.

    Reduction: 2,4-Dimethylpentane.

    Substitution: 2,4-Dimethyl-1-pentyl chloride or 2,4-Dimethyl-1-pentyl bromide.

Scientific Research Applications

2,4-Dimethyl-1-pentanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic pathways.

    Biology: It is used in the preparation of various biological assays and as a reagent in biochemical research.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-pentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions in biological systems.

Comparison with Similar Compounds

2,4-Dimethyl-1-pentanol can be compared with other similar compounds such as:

    2,4,4-Trimethyl-1-pentanol: Similar in structure but with an additional methyl group at the fourth position.

    2-Ethyl-4-methylpentan-1-ol: Similar in structure but with an ethyl group at the second position instead of a methyl group.

    2-Methyloctan-1-ol: Similar in structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its physical and chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

2,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOVDHYEOQJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875705
Record name 2,4-DIMETHYL-1-PENTANOL
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-71-1
Record name 2,4-Dimethyl-1-pentanol
Source ChemIDplus
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Record name 1-Pentanol,4-dimethyl-
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Record name 2,4-DIMETHYL-1-PENTANOL
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Record name 1-Pentanol, 2,4-dimethyl- (8CI)(9CI)
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Record name 2,4-DIMETHYL-1-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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